Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate
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Overview
Description
Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate is a chemical compound with the molecular formula C10H22N2O3 and a molecular weight of 218.3 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is typically stored at temperatures between 0-8°C and is available in a colorless or light-yellow liquid form .
Preparation Methods
The synthesis of tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with an aminooxy compound under controlled conditions. The reaction is typically carried out in the presence of a base such as N,N-diisopropylethylamine (DIEA) and a solvent like dichloromethane . The reaction mixture is cooled to 0-5°C and stirred for several hours to ensure complete reaction. The product is then purified through extraction and washing with water, followed by drying and filtration .
Chemical Reactions Analysis
Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like DIEA, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to changes in cellular processes and biochemical pathways, making the compound useful in studying enzyme function and developing new therapeutic agents .
Comparison with Similar Compounds
Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(1-amino-3-methylbutan-2-yl)oxycarbamate: This compound has a similar structure but differs in the position of the aminooxy group.
tert-Butyl (1,3-dihydroxy-3-methylbutan-2-yl)carbamate: This compound contains hydroxyl groups instead of the aminooxy group.
tert-Butyl N-(1-carbamoyl-3-methylbutyl)carbamate: This compound has a carbamoyl group in place of the aminooxy group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C10H22N2O3 |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
tert-butyl N-(1-aminooxy-3-methylbutan-2-yl)carbamate |
InChI |
InChI=1S/C10H22N2O3/c1-7(2)8(6-14-11)12-9(13)15-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13) |
InChI Key |
XAXXAKCIZSGSNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CON)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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